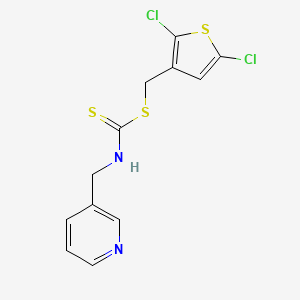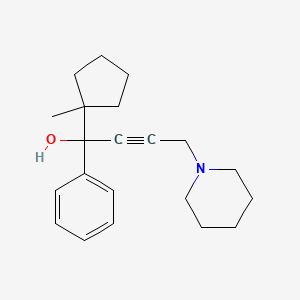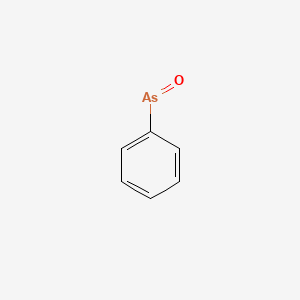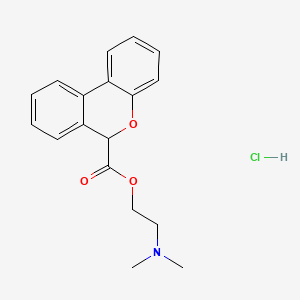
6-(2-Dimethylaminoethoxycarbonyl)-6H-dibenzo(b,d)pyran hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of FCE-20696 involves the reaction of dibenzo[b,d]pyran with 2-(dimethylamino)-ethoxycarbonyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up this reaction while ensuring the purity and stability of the compound through various purification techniques.
Análisis De Reacciones Químicas
FCE-20696 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
FCE-20696 has been extensively studied for its immunomodulating properties. It has shown potential in:
Chemistry: Used as a model compound to study the effects of various chemical reactions.
Industry: Potential applications in the development of new immunomodulating drugs and therapies.
Mecanismo De Acción
The mechanism of action of FCE-20696 involves its interaction with immune cells. It enhances macrophage cytotoxic activity and generates suppressor cells, which play a crucial role in modulating immune responses. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in immune regulation .
Comparación Con Compuestos Similares
FCE-20696 is unique in its broad range of immunomodulating activities. Similar compounds include:
Cyclophosphamide: An immunosuppressive agent used in chemotherapy.
Methotrexate: Another immunosuppressive drug used to treat autoimmune diseases.
Azathioprine: Used to prevent organ rejection in transplant patients.
Compared to these compounds, FCE-20696 has shown a unique ability to enhance macrophage activity and generate suppressor cells, making it a promising candidate for further research and development .
Propiedades
Número CAS |
83359-86-8 |
|---|---|
Fórmula molecular |
C18H20ClNO3 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 6H-benzo[c]chromene-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-19(2)11-12-21-18(20)17-15-9-4-3-7-13(15)14-8-5-6-10-16(14)22-17;/h3-10,17H,11-12H2,1-2H3;1H |
Clave InChI |
OXJRPIUEFMWVOI-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C3O1.Cl |
SMILES canónico |
CN(C)CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C3O1.Cl |
Sinónimos |
6H,6-(2-(dimethylamino)ethoxycarbonyl)dibenzo(b,d)pyran FCE 20696 FCE-20696 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;but-2-enedioic acid](/img/structure/B1221421.png)
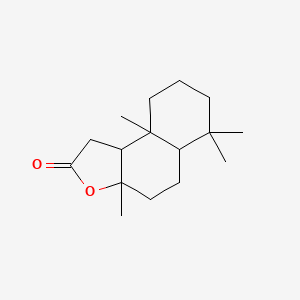
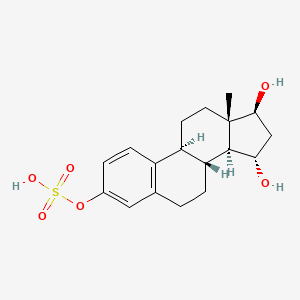

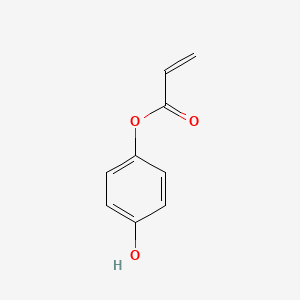
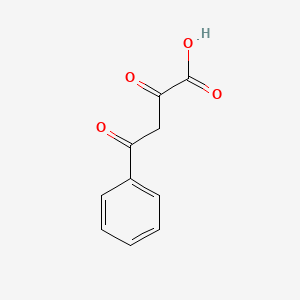


![4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1221434.png)
